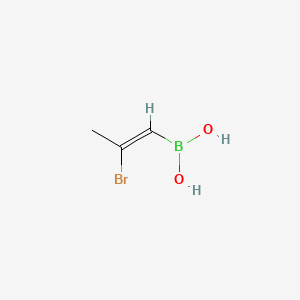
(2-Bromoprop-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoprop-1-en-1-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a brominated propene. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2-Bromoprop-1-en-1-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the reaction of 2-bromopropene with a boron-containing reagent under specific conditions. For instance, the use of bis(pinacolato)diboron in the presence of a palladium catalyst can facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often involve scalable versions of the laboratory synthesis techniques. These methods prioritize efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and optimized catalytic systems can enhance the production process, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoprop-1-en-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can convert the boronic acid to corresponding alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
(2-Bromoprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromoprop-1-en-1-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex, which can undergo various transformations. In the Suzuki–Miyaura coupling, for example, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Bromoprop-1-en-1-yl)boronic acid is unique due to its brominated propene structure, which provides distinct reactivity compared to other boronic acids. This unique structure allows for specific applications in cross-coupling reactions and the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C3H6BBrO2 |
|---|---|
Peso molecular |
164.80 g/mol |
Nombre IUPAC |
[(Z)-2-bromoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H6BBrO2/c1-3(5)2-4(6)7/h2,6-7H,1H3/b3-2- |
Clave InChI |
SDVOICXCAALGDP-IHWYPQMZSA-N |
SMILES isomérico |
B(/C=C(/C)\Br)(O)O |
SMILES canónico |
B(C=C(C)Br)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


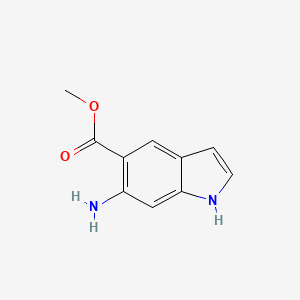
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
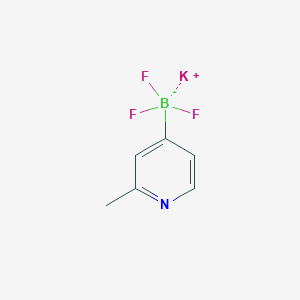
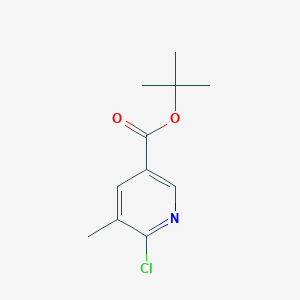
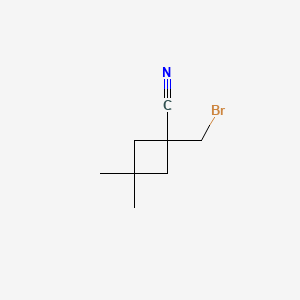
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
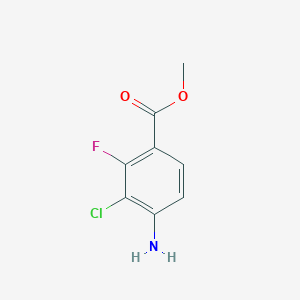
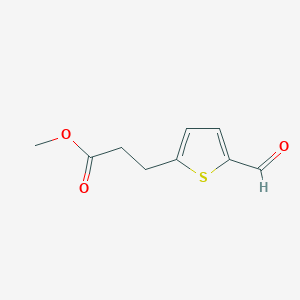
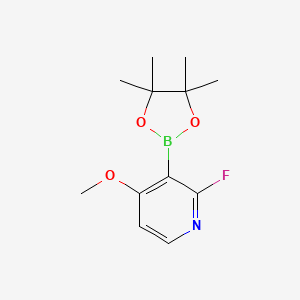
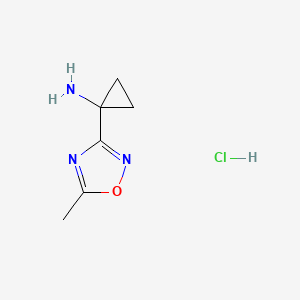
![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13463113.png)

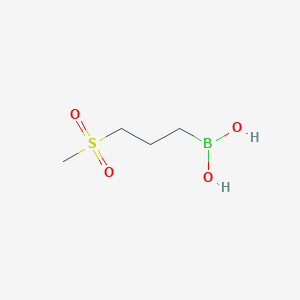
![7-[2-(Trimethylsilyl)ethynyl]quinazoline](/img/structure/B13463125.png)
